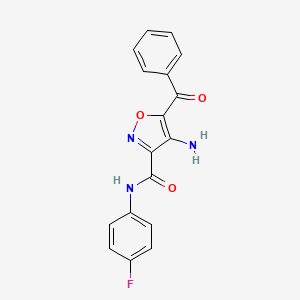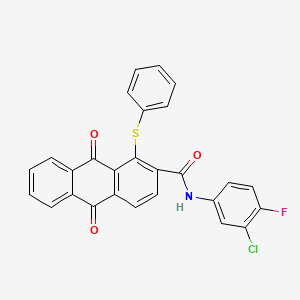
3-Isoxazolecarboxamide, 4-amino-5-benzoyl-N-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a synthetic compound with a molecular formula of C17H12FN3O3 and a molecular weight of 325.29 g/mol . This compound is part of a class of heteroarylcarbothioamide derivatives, which have been studied for their potential antiviral properties, particularly as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and RNA-dependent DNA polymerase (RDDP) functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Fluorination: The fluorophenyl group is introduced using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of HIV-1 reverse transcriptase-associated RNase H and RDDP functions
Medicine: Potential therapeutic agent for the treatment of HIV-1 infections due to its dual inhibitory activity.
Industry: Could be used in the development of antiviral drugs and other pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves dual inhibition of HIV-1 reverse transcriptase-associated RNase H and RDDP functions . The compound binds to two distinct pockets on the reverse transcriptase enzyme, thereby inhibiting its activity and preventing viral replication. This dual-site inhibition is particularly advantageous in combating drug-resistant strains of HIV-1.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-N-aryl-1H-pyrazole-4-carbothioamide: Another heteroarylcarbothioamide derivative with similar antiviral properties.
4-Amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide: A related compound studied for its inhibitory effects on RNase H activity.
Uniqueness
4-AMINO-5-BENZOYL-N-(4-FLUOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE stands out due to its dual inhibitory activity on both RNase H and RDDP functions of HIV-1 reverse transcriptase . This dual mechanism of action provides a significant advantage in the development of new therapeutic agents against drug-resistant HIV-1 strains.
Properties
Molecular Formula |
C17H12FN3O3 |
|---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
4-amino-5-benzoyl-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H12FN3O3/c18-11-6-8-12(9-7-11)20-17(23)14-13(19)16(24-21-14)15(22)10-4-2-1-3-5-10/h1-9H,19H2,(H,20,23) |
InChI Key |
WBOROSDODDRKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)NC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-chlorobenzylidene)-2-(2-chlorophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11050088.png)
![N-benzyl-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11050090.png)
![3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11050098.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11050111.png)
![4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11050117.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)
![ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11050144.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)
![5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)
![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11050164.png)
![methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11050167.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050175.png)
